4-amino-5-methyl-1,2,4-triazole-3-thiol

Corrosion inhibition Electrochemistry Mild steel protection

Researchers seeking a predictable, mid-efficiency corrosion inhibitor for acidic steel systems often face reproducibility issues when substituting triazole-thiol analogs. 4-Amino-5-methyl-1,2,4-triazole-3-thiol (AMTT) eliminates this variable. • Predictable Performance: Fills the efficiency gap between unsubstituted ATT and ethyl analog AETT in H₂SO₄ pickling, quantified by electrochemical ranking. • Formulation Synergy: Achieves maximum protection in recirculating cooling water by pairing with iodide salts (I⁻ > Br⁻ > Cl⁻), reducing total inhibitor loading. • Validated Scaffold: Its Schiff base with 4-bromobenzaldehyde shows MIC of 7.8-62.5 µg/mL against C. albicans, outperforming chlorhexidine.

Molecular Formula C3H6N4S
Molecular Weight 130.17 g/mol
Cat. No. B7723008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-methyl-1,2,4-triazole-3-thiol
Molecular FormulaC3H6N4S
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1N)S
InChIInChI=1S/C3H6N4S/c1-2-5-6-3(8)7(2)4/h4H2,1H3,(H,6,8)
InChIKeyKBKNKJFPVHUXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMTT: Versatile Triazole Building Block


4-Amino-5-methyl-1,2,4-triazole-3-thiol (AMTT; CAS 20939-15-5) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, characterized by a 1,2,4-triazole ring substituted with an amino group at position 4, a methyl group at position 5, and a thiol group at position 3 [1]. The presence of both hard (amino nitrogen) and soft (thiol sulfur) donor atoms enables versatile coordination chemistry, while the methyl substituent imparts lipophilic character that differentiates this compound from its unsubstituted and longer-chain alkyl analogs [2]. AMTT is routinely employed as a synthetic intermediate for Schiff base derivatives, a ligand in metal complex synthesis, and as a monomeric unit in the design of polymeric corrosion inhibitors [3].

Coordination Hard N and soft S donors enable versatile metal complex design and corrosion inhibitor grafting.
Synthetic use Serves as building block for Schiff base ligands, metal complexes, and polymeric inhibitor monomers.
Substituent 5-Methyl group confers lipophilic character, differentiating performance from unsubstituted triazole analogs.

AMTT vs. Analogs: Performance Impact


The 5-methyl substituent in 4-amino-5-methyl-1,2,4-triazole-3-thiol is not a passive structural feature; it directly governs the compound's adsorption thermodynamics, tautomeric equilibrium, and metal-binding selectivity. Comparative electrochemical studies reveal that inhibition efficiency increases systematically with alkyl chain length from unsubstituted (ATT) to methyl (AMTT) to ethyl (AETT) in acidic steel corrosion [1]. Meanwhile, DFT calculations confirm that the thione tautomer—which dictates metal coordination geometry—is thermodynamically dominant regardless of solvent polarity, making substitution at the 5-position a critical determinant of both physical adsorption and chemical bonding behavior [2]. Generic interchange with 4-amino-1,2,4-triazole-3-thiol (ATT) or 4-amino-5-ethyl-1,2,4-triazole-3-thiol (AETT) would therefore alter the compound's performance profile in a predictable, quantifiable manner that directly impacts experimental reproducibility and industrial efficacy.

ATT substitute Unsubstituted analog may shift corrosion inhibition ranking downward and alter metal-binding selectivity due to lack of methyl lipophilicity.
AETT substitute Ethyl analog may increase inhibition efficiency but also change solubility and cost profile; performance rank does not transfer linearly.
Generic triazole Tautomeric equilibrium and thione-thiol ratio differ; substitution at 5-position governs dominant coordination mode.

AMTT vs. Analogs: Quantitative Comparison


Corrosion Inhibition Efficiency Ranking

In a direct head-to-head comparison, 4-amino-5-methyl-1,2,4-triazole-3-thiol (AMTT) exhibited intermediate corrosion inhibition efficiency for mild steel in 1.0 M sulfuric acid, falling between the unsubstituted analog (ATT) and the ethyl-substituted analog (AETT) [1]. The inhibition efficiency increased with inhibitor concentration, and the overall performance order was ATT < AMTT < AETT [1].

Inhibition ranking
Head-to-head
ATT < AMTT < AETT (mild steel, 1.0 M H₂SO₄)
Supports chain-length selection for acidic corrosion control.
EIS and polarization data; room temperature.
Corrosion inhibition Electrochemistry Mild steel protection

Halide Synergy in Corrosion Inhibition

The synergistic effect between 4-amino-5-methyl-1,2,4-triazole-3-thiol (AMTT) and halides on mild steel corrosion in 0.5 M H2SO4 at 20 °C was quantified, revealing that protection efficiency increases with AMTT concentration and that the halide effect follows the trend Cl- < Br- < I- [1].

Halide synergy
Head-to-head
I⁻ > Br⁻ > Cl⁻ synergism with AMTT (0.5 M H₂SO₄, 20 °C)
Supports halide co-additive optimization for inhibitor blends.
Degree of surface coverage increases with iodide.
Synergistic inhibition Halide effect Mild steel H2SO4

Tautomeric Stability: Thione vs. Thiol

Computational studies at the B3LYP/6-311G(d,p) level established that for 4-amino-5-methyl-1,2,4-triazole-3-thione and its Schiff base derivatives, the thione tautomer is the most favored form in both gas phase and solution, irrespective of the solvent used [1].

Tautomer preference
Class-level
Thione tautomer energetically favored in gas and solution phases.
Defines predominant sulfur-based metal coordination mode.
DFT B3LYP/6-311G(d,p); solvent-independent result.
Tautomerism DFT calculations Coordination chemistry

Antifungal Activity Against Candida albicans

Among a series of Schiff base derivatives synthesized from 4-amino-5-methyl-1,2,4-triazole-3-thiol, the 4-bromobenzylidene derivative was identified as the lead compound, displaying antifungal activity against Candida albicans with a MIC range of 7.8–62.5 µg/mL and MBtsK of 15.6–250 µg/mL [1].

Antifungal MIC
Data to verify
MIC 7.8–62.5 µg/mL (4-bromobenzylidene derivative vs. C. albicans)
Supports antifungal lead scaffold identification.
Serial dilution; exceeded chlorhexidine reference in tested set.
Antifungal Candida albicans Schiff base derivatives

Chitosan-Modified Corrosion Inhibitor

Chemical modification of chitosan with 4-amino-5-methyl-1,2,4-triazole-3-thiol produced a novel biopolymer (CS-AMT) that achieved a maximum corrosion inhibition efficiency of >95% at 200 mg L⁻¹ concentration for carbon steel in 1 M hydrochloric acid [1].

Chitosan inhibitor
Class-level
>95% inhibition at 200 mg L⁻¹ (CS-AMT on carbon steel, 1 M HCl)
Supports green biopolymer inhibitor design.
Weight loss and EIS; efficiency vs. unmodified chitosan.
Green corrosion inhibitor Chitosan functionalization Carbon steel

AMTT Application Scenarios


Mild Steel Pickling Inhibitor Formulation

In industrial acid pickling of mild steel using 1.0 M H2SO4, 4-amino-5-methyl-1,2,4-triazole-3-thiol (AMTT) provides a balanced option between the lower-efficiency unsubstituted ATT and the higher-efficiency but more costly ethyl analog AETT [1]. Selection of AMTT is justified when process economics favor a mid-range inhibitor that still offers significant protection, as demonstrated by electrochemical ranking studies.

Synergistic Cooling Water Inhibitor Blends

For mild steel in recirculating cooling water systems acidified with 0.5 M H2SO4, combining AMTT with iodide salts maximizes protection efficiency through synergistic adsorption enhancement, with the halide effect following I- > Br- > Cl- [1]. Formulators can leverage this data to reduce total inhibitor loading by selecting the optimal halide pairing.

Antifungal Schiff Base Lead Synthesis

Medicinal chemists developing novel antifungal agents against Candida albicans should prioritize the condensation of AMTT with 4-bromobenzaldehyde, as the resulting Schiff base derivative demonstrated MIC values of 7.8–62.5 µg/mL, outperforming the chlorhexidine reference [1]. This scaffold is a validated starting point for lead optimization.

Chitosan Grafting for Green Inhibitors

For environmentally regulated applications requiring non-toxic, biodegradable corrosion inhibitors for carbon steel in 1 M HCl environments, AMTT-functionalized chitosan (CS-AMT) delivers >95% inhibition efficiency at 200 mg/L [1]. This approach outperforms unmodified chitosan and provides a platform for developing sustainable industrial corrosion protection.

Application
Selection Property
Validation Focus
Mild steel pickling inhibitor
Mid-range corrosion inhibition profile (between ATT and AETT)
Electrochemical ranking in H₂SO₄
Cooling water inhibitor blends
Halide synergy optimization (I⁻ > Br⁻ > Cl⁻)
Iodide co-additive efficiency validation
Antifungal Schiff base lead
4-Bromobenzylidene derivatization context
Candida albicans MIC assay review
Chitosan-grafted green inhibitor
Triazole-chitosan functionalization efficiency
EIS and weight loss corrosion assessment

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